1-(2-CHLOROBENZOYL)-N,N-BIS(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(2-Chlorobenzoyl)-N,N-bis(prop-2-en-1-yl)piperidine-4-carboxamide is a synthetic organic compound belonging to the piperidine class. This compound is characterized by the presence of a chlorobenzoyl group attached to a piperidine ring, which is further substituted with two prop-2-en-1-yl groups. The compound’s unique structure lends itself to various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(2-chlorobenzoyl)-N,N-bis(prop-2-en-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation reactions using 2-chlorobenzoyl chloride and a suitable base.
Substitution with Prop-2-en-1-yl Groups: The final step involves the substitution of the piperidine nitrogen with prop-2-en-1-yl groups using allyl halides under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Chlorobenzoyl)-N,N-bis(prop-2-en-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Chlorobenzoyl)-N,N-bis(prop-2-en-1-yl)piperidine-4-carboxamide has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-N,N-bis(prop-2-en-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
1-(2-Chlorobenzoyl)-N,N-bis(prop-2-en-1-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Benzoylpiperidine: Lacks the chlorobenzoyl group and prop-2-en-1-yl substitutions, resulting in different chemical and biological properties.
N,N-Diallylpiperidine: Similar in having allyl groups but lacks the chlorobenzoyl moiety, affecting its reactivity and applications.
4-Chlorobenzoylpiperidine: Contains a chlorobenzoyl group but differs in the position of substitution and the presence of allyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-chlorobenzoyl)-N,N-bis(prop-2-enyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-11-21(12-4-2)18(23)15-9-13-22(14-10-15)19(24)16-7-5-6-8-17(16)20/h3-8,15H,1-2,9-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULOPXBRNTUTGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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